molecular formula C25H23N3O5S B2829116 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 899962-47-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2829116
CAS RN: 899962-47-1
M. Wt: 477.54
InChI Key: ODQCYWUXSREVBW-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H23N3O5S and its molecular weight is 477.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry

A significant application of this compound is in the field of medicinal chemistry, particularly in the synthesis of novel heterocyclic compounds. Abu-Hashem et al. (2020) synthesized various heterocyclic compounds derived from similar structures, demonstrating their potential as anti-inflammatory and analgesic agents. These compounds showed significant inhibitory activity on cyclooxygenase-2 (COX-2) and had notable analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antitumor Activity

Another application is in the development of antitumor agents. Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, showing considerable anticancer activity against some cancer cell lines. This highlights the potential of compounds with similar structures in cancer research (Yurttaş, Tay, & Demirayak, 2015).

Metabolic Stability in Drug Development

Stec et al. (2011) explored analogues of similar compounds to improve metabolic stability, particularly focusing on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. Their research is critical in enhancing the pharmacokinetic properties of drugs (Stec, Andrews, Booker, et al., 2011).

Insecticidal Applications

Fadda et al. (2017) utilized a similar compound as a precursor for synthesizing various heterocycles, which were then assessed as insecticidal agents against the cotton leafworm. This indicates the potential of such compounds in agricultural applications (Fadda, Salam, Tawfik, et al., 2017).

Antioxidant Properties

Compounds with a similar structure have been evaluated as antioxidants. Basta et al. (2017) studied benzimidazole derivatives for their efficiency as antioxidants in local base oil, illustrating the diverse applications of these compounds in industrial contexts (Basta, El-Bassoussi, Salem, et al., 2017).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5S/c29-21(26-12-15-9-10-19-20(11-15)32-14-31-19)13-34-25-27-22-17-7-3-4-8-18(17)33-23(22)24(30)28(25)16-5-1-2-6-16/h3-4,7-11,16H,1-2,5-6,12-14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQCYWUXSREVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NCC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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